

7-Methylchroman-4-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

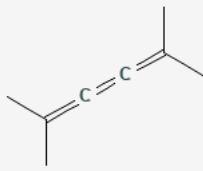
Compound of Interest

Compound Name: 7-Methylchroman-4-one

Cat. No.: B099835

[Get Quote](#)

An In-depth Technical Guide to 7-Methylchroman-4-one


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Methylchroman-4-one**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, nomenclature, and physicochemical properties. It also outlines a general synthetic methodology and discusses the broader biological significance of the chroman-4-one scaffold, supported by experimental protocols and data interpretation.

Chemical Structure and IUPAC Name

7-Methylchroman-4-one, a derivative of the chromanone core, is a bicyclic organic compound. The structure consists of a benzene ring fused to a dihydropyranone ring, with a methyl group substituted at the 7th position.

Chemical Structure:

IUPAC Name: 7-methyl-2,3-dihydrochromen-4-one[1]

CAS Number: 18385-69-8[1]

Molecular Formula: C₁₀H₁₀O₂[1]

Physicochemical and Spectroscopic Data

Precise experimental data for **7-Methylchroman-4-one** is not extensively available in peer-reviewed literature. The following tables summarize key physicochemical properties and predicted spectroscopic data, which are crucial for its identification and characterization.

Table 1: Physicochemical Properties of **7-Methylchroman-4-one**

Property	Value	Source
Molecular Weight	162.18 g/mol	Calculated
Canonical SMILES	CC1=CC2=C(C=C1)OC(=O)C C2	[1]
InChI	InChI=1S/C10H10O2/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6H,4-5H2,1H3	[1]
InChI Key	OKVHJJJOYXWCTSA- UHFFFAOYSA-N	[1]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for **7-Methylchroman-4-one**

Note: These are predicted values and may differ from experimental results.

¹ H NMR	Predicted δ (ppm)	¹³ C NMR	Predicted δ (ppm)
Aromatic-H	6.8 - 7.7	C=O	~192
-O-CH ₂ -	~4.5	Aromatic-C	117 - 162
-CH ₂ -C=O	~2.8	-O-CH ₂ -	~67
-CH ₃	~2.3	-CH ₂ -C=O	~37
-CH ₃	~21		

Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data for **7-Methylchroman-4-one**

Note: These are predicted values based on the functional groups present.

Spectroscopic Technique	Expected Features
IR Spectroscopy	~1680 cm ⁻¹ (C=O, ketone), ~2850-3000 cm ⁻¹ (C-H, aliphatic), ~1600, 1480 cm ⁻¹ (C=C, aromatic), ~1250 cm ⁻¹ (C-O, ether)
Mass Spectrometry (EI)	Molecular Ion (M ⁺) at m/z = 162. Fragments corresponding to the loss of CO (m/z = 134) and subsequent rearrangements.

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of **7-Methylchroman-4-one** is not readily available, a general and widely applicable method for the synthesis of substituted chroman-4-ones involves the intramolecular cyclization of 3-(aryloxy)propanoic acids.

General Experimental Protocol: Synthesis of Substituted Chroman-4-ones

This protocol is adapted from established methods for the synthesis of the chroman-4-one scaffold.

Materials:

- Substituted phenol (e.g., m-cresol for **7-Methylchroman-4-one**)
- Acrylonitrile
- Strong base (e.g., sodium hydroxide)
- Strong acid for hydrolysis (e.g., hydrochloric acid or sulfuric acid)
- Dehydrating agent/cyclizing agent (e.g., polyphosphoric acid or Eaton's reagent)
- Appropriate organic solvents (e.g., dioxane, toluene)

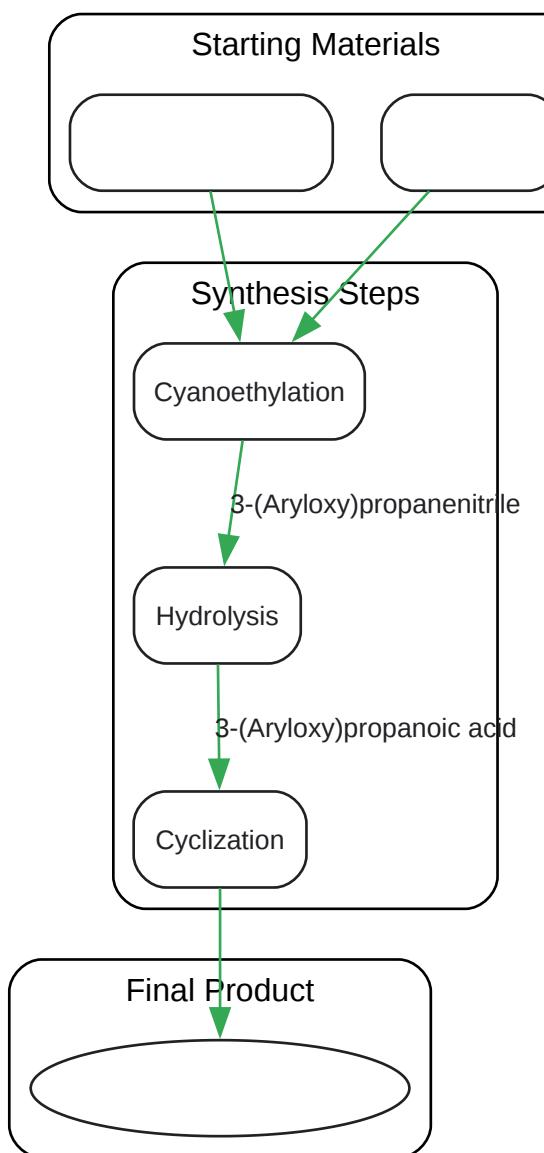
Procedure:

- Cyanoethylation of Phenol: The substituted phenol is reacted with acrylonitrile in the presence of a base to yield a 3-(aryloxy)propanenitrile.
- Hydrolysis: The resulting nitrile is hydrolyzed under acidic conditions to the corresponding 3-(aryloxy)propanoic acid.
- Intramolecular Friedel-Crafts Acylation (Cyclization): The 3-(aryloxy)propanoic acid is heated with a dehydrating agent such as polyphosphoric acid or Eaton's reagent to effect an intramolecular Friedel-Crafts acylation, yielding the desired chroman-4-one.
- Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization.

Biological Activity and Signaling Pathways

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. [2][3] Derivatives of chroman-4-one have been reported to exhibit a wide range of

pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][4]

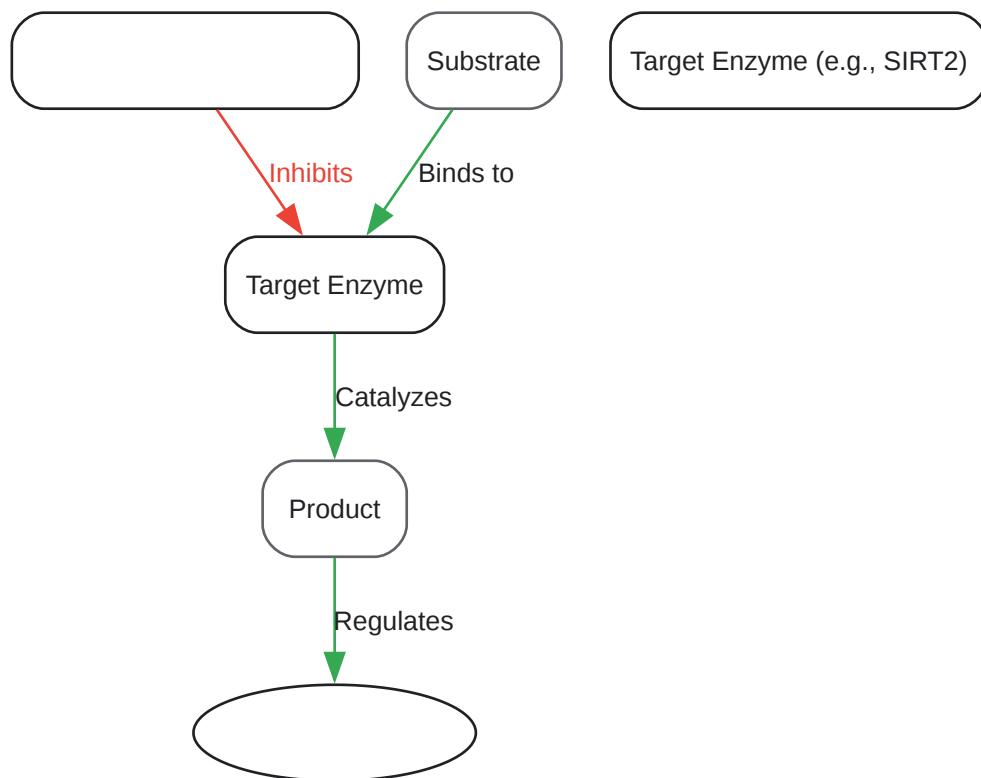

For instance, certain substituted chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cellular regulation and tumorigenesis.[5] Inhibition of SIRT2 by these compounds can lead to the hyperacetylation of α -tubulin, disrupting microtubule dynamics and potentially inhibiting tumor growth.[2]

While specific biological activities for **7-Methylchroman-4-one** have not been extensively documented, its structural similarity to other bioactive chromanones suggests it could be a valuable starting point for the design and synthesis of novel therapeutic agents.

Diagrams

General Synthetic Workflow for Chroman-4-ones

The following diagram illustrates a generalized workflow for the synthesis of chroman-4-one derivatives, a common route that could be adapted for **7-Methylchroman-4-one**.



[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **7-Methylchroman-4-one**.

Conceptual Signaling Pathway Inhibition by Chroman-4-one Derivatives

This diagram conceptualizes how a chroman-4-one derivative might act as an enzyme inhibitor, a known mechanism for this class of compounds.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC
[pmc.ncbi.nlm.nih.gov]
- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC
[pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [7-Methylchroman-4-one chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099835#7-methylchroman-4-one-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com